Cas no 103962-21-6 (4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde)
![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde structure](https://ja.kuujia.com/scimg/cas/103962-21-6x500.png)
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-
- 4-[5-(Trifluoromethyl)pyridin-2-yloxy]benzaldehyde
- 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
- 4-[{5-(Trifluoromethyl)pyridin-2-yl}oxy]benzaldehyde
- 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
- DB-218206
- MFCD10703517
- 4-(5-Trifluoromethyl-pyridin-2-yloxy)-benzaldehyde
- 103962-21-6
- CS-0440136
- SCHEMBL4824833
- AKOS015998027
- AS-8676
- 4-([5-(Trifluoromethyl)pyridin-2-yl]oxy)benzaldehyde
- 4-(5-trifluoromethylpyridin-2-yloxy)benzaldehyde
-
- MDL: MFCD10703517
- インチ: InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H
- InChIKey: HIAPYMWYTXDSDE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 267.05074
- どういたいしつりょう: 267.05071298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 39.19
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB254194-5 g |
4-[5-(Trifluoromethyl)pyridin-2-yloxy]benzaldehyde; . |
103962-21-6 | 5g |
€440.60 | 2023-04-27 | ||
Fluorochem | 065198-1g |
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde |
103962-21-6 | 97% | 1g |
£88.00 | 2022-03-01 | |
Alichem | A029197927-1g |
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde |
103962-21-6 | 95% | 1g |
$305.76 | 2023-09-04 | |
abcr | AB254194-1g |
4-[5-(Trifluoromethyl)pyridin-2-yloxy]benzaldehyde; . |
103962-21-6 | 1g |
€207.00 | 2025-02-21 | ||
Ambeed | A930955-5g |
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde |
103962-21-6 | 98% | 5g |
$430.0 | 2024-04-26 | |
TRC | T064710-250mg |
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde |
103962-21-6 | 250mg |
$ 185.00 | 2022-06-03 | ||
Apollo Scientific | PC3666-1g |
4-[5-(Trifluoromethyl)pyridin-2-yloxy]benzaldehyde |
103962-21-6 | 1g |
£94.00 | 2025-02-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1161-1G |
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde |
103962-21-6 | 95% | 1g |
¥ 1,887.00 | 2023-03-30 | |
TRC | T064710-500mg |
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde |
103962-21-6 | 500mg |
$ 300.00 | 2022-06-03 | ||
abcr | AB254194-1 g |
4-[5-(Trifluoromethyl)pyridin-2-yloxy]benzaldehyde; . |
103962-21-6 | 1g |
€138.70 | 2023-04-27 |
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde 関連文献
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehydeに関する追加情報
Research Briefing on 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (CAS: 103962-21-6)
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (CAS: 103962-21-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel pyridine-based derivatives, which exhibit potent herbicidal and pharmaceutical properties. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.
The compound's structural features, including the trifluoromethyl group and the pyridine-2-yloxy linkage, contribute to its unique chemical reactivity and biological activity. Recent synthetic methodologies have optimized the production of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, enabling higher yields and purity, which are critical for its application in drug discovery and agrochemical development. Advanced catalytic systems and green chemistry approaches have been employed to enhance the efficiency of its synthesis.
In pharmaceutical research, 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has been investigated as a precursor for the development of kinase inhibitors and anti-inflammatory agents. Its ability to modulate key biological pathways has been demonstrated in preclinical studies, showing promising results in targeting diseases such as cancer and autoimmune disorders. The compound's trifluoromethyl group is particularly noteworthy for its role in improving the metabolic stability and bioavailability of derived drug candidates.
In the agrochemical sector, derivatives of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde have been explored for their herbicidal activity. Recent field trials have confirmed the efficacy of these compounds in controlling resistant weed species, offering a sustainable alternative to traditional herbicides. The environmental impact and safety profile of these derivatives are currently under evaluation, with preliminary data indicating favorable outcomes.
Future research directions include the exploration of novel derivatives and their mechanisms of action, as well as the optimization of synthetic routes to reduce costs and environmental footprint. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications. The continued investigation of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde and its derivatives holds significant promise for advancing both pharmaceutical and agrochemical innovations.
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